molecular formula C33H35N5O6S B2832443 3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide CAS No. 1037222-89-1

3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide

Cat. No. B2832443
CAS RN: 1037222-89-1
M. Wt: 629.73
InChI Key: YNQOYRJZRYGFOQ-UHFFFAOYSA-N
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Description

3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide is a useful research compound. Its molecular formula is C33H35N5O6S and its molecular weight is 629.73. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Organic Synthesis

The compound has been investigated in the context of catalysis and organic synthesis. Researchers have explored new catalytic protocols using ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , as a catalyst. This methodology enabled the Michael addition of N-heterocycles to chalcones. Specifically, it has been applied to the preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. Both the preparation of the chalcone and the triazole Michael addition to the chalcone exhibit good green metrics .

Bioactivity and Medicinal Chemistry

The compound’s structural features make it interesting for bioactivity studies. Triazole derivatives, including this compound, exhibit diverse biological effects. Researchers have described 3-aryl-3-triazolylpropiophenones as efficient components in fungicide, bactericide, and herbicide formulations. Investigating its potential as a bioactive compound could lead to valuable insights .

Anti-Inflammatory and Analgesic Properties

Indole derivatives, which share structural similarities with this compound, have shown anti-inflammatory and analgesic activities. For instance, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide demonstrated such properties .

Tricyclic Indole Derivatives

The compound can be synthesized via the Fischer indole synthesis, leading to tricyclic indole structures. For example, the optically active cyclohexanone precursor reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) to yield the corresponding tricyclic indole .

Antitubercular Activity

While specific data on this compound’s antitubercular activity are not available, exploring its potential in this field could be worthwhile. Indole derivatives have been investigated against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) for their in vitro antitubercular activity .

properties

IUPAC Name

3-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N5O6S/c1-42-23-11-8-22(9-12-23)19-35-29(39)15-13-26-32(41)38-31(36-26)24-6-4-5-7-25(24)37-33(38)45-20-30(40)34-17-16-21-10-14-27(43-2)28(18-21)44-3/h4-12,14,18,26H,13,15-17,19-20H2,1-3H3,(H,34,40)(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQOYRJZRYGFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NCCC5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide

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